Cas no 875-79-6 (1,2-dimethyl-1H-indole)

1,2-dimethyl-1H-indole structure
1,2-dimethyl-1H-indole structure
1,2-dimethyl-1H-indole
875-79-6
C10H11N
145.201042413712
MFCD00005802
40159
13408

1,2-dimethyl-1H-indole Properties

Names and Identifiers

    • 1,2-Dimethyl-1H-indole
    • Dimethylindole
    • 1,2-Dimethylindole
    • 1.2-Dimethylindole
    • 1,2-dimethyl-indole
    • 1,2-dimethylindolee
    • 1H-Indole,1,2-dimethyl
    • 1H-Indole,2-dimethyl
    • 1-methyl-2-methyl-1H-indole
    • 2′,7′-Dichlorofluorescein diacetate
    • Indole,1,2-dimethyl
    • N-Methyl-2-methylindole
    • NSC 62087
    • Indole, 1,2-dimethyl-
    • 1H-Indole, 1,2-dimethyl-
    • BJMUOUXGBFNLSN-UHFFFAOYSA-N
    • H373TS720O
    • dimethyl-1H-indole
    • 1,2-dimethyl indole
    • PubChem7333
    • 1H-Indole,2-dimethyl-
    • KSC321G2T
    • BJMUOUXGBFNLSN-UHFFFAOYSA-
    • Indole, 1,2-dimethyl- (8CI)
    • NSC62087
    • STK301478
    • 1,2-Dimethyl-1H-indole (ACI)
    • Indole, 1,2-dimethyl- (7CI, 8CI)
    • N,2-Dimethylindole
    • 1,2-Dimethylindole,99%
    • UNII-H373TS720O
    • NS00039205
    • EN300-136093
    • InChI=1/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
    • D-5348
    • SB14858
    • CS-W010998
    • NSC-62087
    • AKOS003791088
    • 1,2-Dimethylindole, 99%
    • SCHEMBL154592
    • SY004658
    • EINECS 212-877-9
    • CHEMBL3252124
    • 875-79-6
    • AC-28904
    • D1391
    • AS-14361
    • MFCD00005802
    • DTXSID00236367
    • Q27279585
    • +Expand
    • MFCD00005802
    • BJMUOUXGBFNLSN-UHFFFAOYSA-N
    • 1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
    • C1C=C2C=C(C)N(C2=CC=1)C

Computed Properties

  • 145.08900
  • 0
  • 0
  • 0
  • 145.089149
  • 11
  • 144
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • nothing
  • 0
  • 4.9

Experimental Properties

  • 2.48670
  • 4.93000
  • 1.561
  • 143°C/30mmHg(lit.)
  • 55.0 to 57.0 deg-C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Not determined
  • Stable, but light sensitive. Incompatible with strong oxidizing agents.
  • Not determined
  • 0.9900

1,2-dimethyl-1H-indole Security Information

1,2-dimethyl-1H-indole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2-dimethyl-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB142425-1 g
1,2-Dimethylindole; 98%
875-79-6
1g
€68.30 2023-05-09
Alichem
A199010062-25g
1,2-Dimethyl-1H-indole
875-79-6 98%
25g
$194.25 2023-08-31
Apollo Scientific
OR10168-25g
1,2-Dimethylindole
875-79-6 98%
25g
£57.00 2023-09-02
Chemenu
CM148680-100g
1,2-Dimethylindole
875-79-6 95%+
100g
$194 2021-08-05
City Chemical
D1496-5GM
1,2-Dimethylindole
875-79-6 99%
5gm
$89.13 2023-09-19
Crysdot LLC
CD44000135-100g
1,2-Dimethyl-1H-indole
875-79-6 98%
100g
$197 2024-07-18
Enamine
EN300-136093-0.05g
1,2-dimethyl-1H-indole
875-79-6 95%
0.05g
$19.0 2023-06-08
eNovation Chemicals LLC
D403866-100g
1,2-Dimethylindole
875-79-6 97%
100g
$400 2022-06-08
Fluorochem
078998-5g
1,2-Dimethylindole
875-79-6 95%
5g
£12.00 2022-03-01
Key Organics Ltd
AS-14361-1MG
1,2-Dimethylindole
875-79-6 >98%
1mg
£37.00 2023-09-09

1,2-dimethyl-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methyl-d3benzene ;  rt → 120 °C; 0.75 h, 120 °C
Reference
Frustrated Lewis Pair Catalyzed Dehydrogenative Oxidation of Indolines and Other Heterocycles
Maier, Alexander F. G.; et al, Angewandte Chemie, 2016, 55(40), 12219-12223

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ;  5 min, rt
1.2 20 h, 130 °C
Reference
Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine
Zhang, Deliang; et al, Organic Letters, 2020, 22(13), 5240-5245

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
Reference
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents
Zhang, Jun ; et al, Organic Letters, 2019, 21(1), 14-17

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
Reference
Design, synthesis and biological evaluation of novel 2-sulfonylindoles as potential anti-inflammatory therapeutic agents for treatment of acute lung injury
Xia, Qinqin ; et al, European Journal of Medicinal Chemistry, 2018, 160, 120-132

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 16 h, rt
Reference
Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK
Seefeld, Mark A.; et al, Journal of Medicinal Chemistry, 2003, 46(9), 1627-1635

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2-Mercaptobenzoic acid Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
Nonreductive Desulfenylation of 3-Indolyl Sulfides. Improved Syntheses of 2-Substituted Indoles and 2-Indolyl Sulfides
Hamel, Pierre; et al, Journal of Organic Chemistry, 1994, 59(21), 6372-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Dimethylacetamide ;  12 h, 100 °C
Reference
Palladium-Catalyzed Selective Heck-Type Diarylation of Allylic Esters with Aryl Halides Involving a β-OAc Elimination Process
Liu, Yan; et al, Organic Letters, 2011, 13(5), 1126-1129

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, rt
1.2 cooled; 96 h, rt
Reference
Exploration and Development of a C-H-Activated Route to Access the [1,2]Dithiolo[4,3-b]indole-3(4H)-thione Core and Related Derivatives
Asquith, Christopher R. M. ; et al, Synlett, 2019, 30(2), 156-160

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 overnight, 0 °C
Reference
Tryptamine Synthesis by Iron Porphyrin Catalyzed C-H Functionalization of Indoles with Diazoacetonitrile
Hock, Katharina J. ; et al, Angewandte Chemie, 2019, 58(11), 3630-3634

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 overnight, 0 °C
Reference
Iron-catalyzed C-H insertions: organometallic and enzymatic carbene transfer reactions
Hock, Katharina J.; et al, ChemRxiv, 2018, 1, 1-17

Synthetic Circuit 11

Reaction Conditions
Reference
Indole synthesis via SRN1 reactions
Bard, Raymond R.; et al, Journal of Organic Chemistry, 1980, 45(8), 1546-7

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Bis(acetylacetonato)nickel ,  1,3-Bis(diphenylphosphino)propane Solvents: Hexane ,  1,4-Dioxane ;  16 h, 170 °C; 170 °C → rt
Reference
Decarbonylative Methylation of Aromatic Esters by a Nickel Catalyst
Okita, Toshimasa; et al, Organic Letters, 2018, 20(10), 3132-3135

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Carbon dioxide
1.3 Reagents: Butyllithium
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Carbon dioxide: a reagent for the simultaneous protection of nucleophilic centers and the activation of alternative locations to electrophilic attack. 16. A novel synthetic method for the side-chain functionalization of N-methyl-o-toluidine and for the preparation of 2-substituted N-methylindoles
Katritzky, Alan R.; et al, Heterocycles, 1990, 30(1), 407-14

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C; overnight, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A domino reaction for generating β-aryl aldehydes from alkynes by substrate recognition catalysis
Fang, Weiwei ; et al, Nature Communications, 2019, 10(1),

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  0 °C → 25 °C; 3 h, 25 °C
Reference
From Cycloalkanols to Heterocycles via Nitrogen Insertion
Sandvoss, Alexander; et al, Organic Letters, 2023, 25(31), 5795-5799

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trimethylboroxin ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  24 h, 160 °C
Reference
Palladium-catalyzed decarbonylative methylation of aryl carboxylic acids
Feng, Boya; et al, Organic Chemistry Frontiers, 2022, 9(4), 1085-1089

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1-Octanethiol Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, 23 °C
Reference
Facile C-S Bond Cleavage of Aryl Sulfoxides Promoted by Bronsted Acid
Brutiu, Bogdan R.; et al, Synlett, 2021, 32(5), 488-490

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 30 min, 0 °C; 0 °C → rt; overnight, rt
1.3 Solvents: Water
Reference
Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst
Taylor, James E.; et al, Organic Letters, 2010, 12(24), 5740-5743

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Toluene ;  -5 °C; 1 h, -5 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Solvents: Toluene ;  72 h, reflux
Reference
Synthesis of indoles via alkylidenation of acyl hydrazides
Hisler, Kevin; et al, Tetrahedron Letters, 2009, 50(26), 3290-3293

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Water ;  rt
Reference
Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides
Zhu, Ming-Hui; et al, Organic Letters, 2019, 21(17), 7073-7077

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, nickel(2+) salt (2:1) ,  1,1′-(3,4-Thiophenediyl)bis[1,1-dicyclohexylphosphine] Solvents: Hexane ,  1,4-Dioxane ;  16 h, 170 °C; 170 °C → rt
Reference
Decarbonylative Methylation of Aromatic Esters by a Nickel Catalyst
Okita, Toshimasa; et al, Organic Letters, 2018, 20(10), 3132-3135

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  10 h, 110 °C; 110 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 2 h, 65 °C
Reference
Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Cook, Adam; et al, Journal of the American Chemical Society, 2020, 142(18), 8109-8115

Synthetic Circuit 24

Reaction Conditions
Reference
Photochemical investigations of 4-(N-methylanilino)-pent-3-en-2-one
Watson, Darrell; et al, Texas Journal of Science, 1980, 32(4), 357-61

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 -
Reference
The photochemistry of 4-(N-methylanilino)-pent-3-en-2-one
Berry, Jennifer L.; et al, Tetrahedron Letters, 1985, 26(2), 143-6

1,2-dimethyl-1H-indole Raw materials

1,2-dimethyl-1H-indole Preparation Products

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